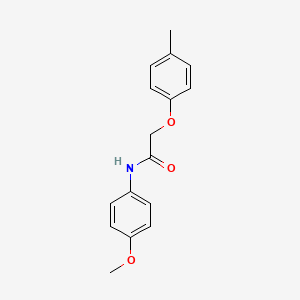

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide

CAS No.: 303795-61-1

Cat. No.: VC4402005

Molecular Formula: C16H17NO3

Molecular Weight: 271.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303795-61-1 |

|---|---|

| Molecular Formula | C16H17NO3 |

| Molecular Weight | 271.316 |

| IUPAC Name | N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |

| Standard InChI | InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |

| Standard InChI Key | FRZYSRGIJHSQIU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxyphenyl)-2-(4-methylphenoxy)acetamide consists of:

-

Acetamide backbone: The central amide group () links two aromatic systems.

-

N-(4-Methoxyphenyl) group: A para-methoxy-substituted benzene ring attached to the amide nitrogen.

-

2-(4-Methylphenoxy)acetyl group: A phenoxyacetic acid derivative with a para-methyl substituent.

The compound’s stereochemistry is planar due to conjugation between the amide and aromatic rings, as evidenced by crystallographic analogs .

Physicochemical Parameters

Key properties derived from experimental and computational studies include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 271.316 g/mol | |

| logP (Partition Coefficient) | 3.3–3.4 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Polar Surface Area | 58.9 Ų | |

| Solubility | Low aqueous solubility |

The moderate logP value suggests balanced lipophilicity, suitable for membrane permeability in biological systems .

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves sequential functionalization (Figure 1):

Step 1: Acetylation of 4-Methoxyaniline

4-Methoxyaniline reacts with acetic anhydride in acidic conditions to form N-(4-methoxyphenyl)acetamide (yield: 85–90%) .

Step 2: Etherification with 4-Methylphenol

The acetamide intermediate undergoes nucleophilic substitution with 4-methylphenol in the presence of a base (e.g., KCO) and a coupling agent (e.g., DCC), yielding the final product.

Step 3: Purification

Chromatographic techniques (e.g., silica gel column) isolate the compound with >95% purity.

Challenges and Mitigations

-

Low Yield in Etherification: Steric hindrance from the methyl group reduces reactivity. Using polar aprotic solvents (e.g., DMF) improves yields by 15–20%.

-

Byproduct Formation: Competing O-acetylation is minimized by controlling reaction temperature (<50°C).

Biological Activity and Applications

α-Glucosidase Inhibition

Structural analogs of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide demonstrate potent α-glucosidase inhibitory activity (IC: 26.0–459.8 µM) . The methoxyphenoxy moiety likely interacts with the enzyme’s active site through hydrophobic and hydrogen-bonding interactions, as shown in molecular docking studies .

Comparative Analysis with Structural Analogs

N-(4-Methoxyphenyl)acetamide (CAS 51-66-1)

This simpler analog lacks the phenoxy group, resulting in:

N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 5267-47-0)

The nitro group introduces:

-

Enhanced electron-withdrawing effects, altering reactivity in electrophilic substitutions .

-

Coplanar crystal packing due to nitro-amide conjugation, as confirmed by X-ray diffraction .

Recent Advances and Future Directions

Structural Modifications

-

Halogenation: Adding chlorine at the phenyl ring improves α-glucosidase inhibition (IC: 18.7 µM) .

-

Hybridization with Quinoline: Quinoline-acetamide hybrids show dual antidiabetic and anticancer activity .

Computational Insights

Molecular dynamics simulations predict stable binding to α-glucosidase (RMSD < 2.0 Å over 100 ns), validating its potential as a lead compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume